N-(2,5-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide
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Overview
Description
N-(2,5-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a piperidine sulfonyl group, and a dimethylphenyl moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multi-step organic reactions:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Piperidine Sulfonyl Group: The piperidine sulfonyl group is introduced via sulfonylation, where piperidine reacts with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached through a Friedel-Crafts alkylation reaction, using dimethylbenzene and an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Coupling Reaction: The final step involves coupling the quinoline derivative with the dimethylphenyl acetamide through a nucleophilic substitution reaction, often facilitated by a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving sulfonyl groups. It can also be used in the development of new biochemical assays.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties. The quinoline core is known for its presence in many pharmacologically active compounds, suggesting possible applications in drug development.
Industry
Industrially, this compound might be used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique structural features could impart desirable properties to these materials.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the quinoline core can intercalate with nucleic acids or bind to metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethylphenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide: shares similarities with other quinoline derivatives such as chloroquine and quinine, which are known for their antimalarial properties.
Sulfonyl-containing compounds: like sulfonamides, which are widely used as antibiotics.
Uniqueness
What sets This compound apart is its combination of a quinoline core with a piperidine sulfonyl group and a dimethylphenyl moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H29N3O3S2 |
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Molecular Weight |
483.7 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-methyl-6-piperidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H29N3O3S2/c1-17-7-8-18(2)23(13-17)26-24(29)16-32-25-14-19(3)21-15-20(9-10-22(21)27-25)33(30,31)28-11-5-4-6-12-28/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,26,29) |
InChI Key |
LESOWKATBKTVKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCCC4)C(=C2)C |
Origin of Product |
United States |
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